2-chloro-3-ethynyl-1,4-difluorobenzene
Description
2-Chloro-3-ethynyl-1,4-difluorobenzene is a halogenated aromatic compound with a benzene core substituted with fluorine atoms at positions 1 and 4, a chlorine atom at position 2, and an ethynyl group (-C≡CH) at position 3. This unique combination of substituents imparts distinct electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and electronic devices.
The ethynyl group enhances reactivity for further functionalization (e.g., via Sonogashira coupling), while fluorine and chlorine atoms influence electron density and intermolecular interactions. Its molecular weight is estimated at 172.5 g/mol (calculated by adjusting the methyl-substituted analog’s MW in ) .
Properties
CAS No. |
2228585-26-8 |
|---|---|
Molecular Formula |
C8H3ClF2 |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-ethynyl-1,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-ethynyl-1,4-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alkanes or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or ethynyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, I2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-chloro-3-ethynyl-1,4-difluorobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: It is employed in the creation of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-chloro-3-ethynyl-1,4-difluorobenzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, forming covalent bonds with other molecules. These interactions can lead to changes in the structure and function of the target molecules, influencing biological and chemical processes .
Comparison with Similar Compounds
Table 1: Structural Comparison
Substituent Impact Analysis :
- Ethynyl vs. Methyl/Trifluoromethyl : The ethynyl group’s linear geometry and π-bonding enable conjugation in polymers or charge-transfer materials, unlike the steric and electronic effects of methyl (-CH₃) or trifluoromethyl (-CF₃) groups .
- Halogen Position : Chlorine at position 2 (ortho to ethynyl) may hinder electrophilic substitution compared to para-substituted analogs (e.g., 1,5-dichloro-2,4-difluorobenzene) .
Physical and Chemical Properties
Table 2: Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
